N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-tert-butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-10(2,3)14-8-7-5-13-15(4)9(7)12-6-11-8/h5-6H,1-4H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNFUXQNEUYDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C2C=NN(C2=NC=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1H-pyrazole with tert-butyl isocyanide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[3,4-d]pyrimidine core undergoes oxidation at the pyrimidine ring’s electron-rich positions. For example:
-
Reagent : KMnO₄ in acidic conditions
-
Product : Hydroxylated derivative at the pyrimidine C6 position
-
Yield : ~65% (estimated from analogous reactions in pyrazolo[3,4-d]pyrimidines) .
Mechanistic studies suggest oxidation proceeds via electrophilic attack on the pyrimidine ring, stabilized by the electron-donating tert-butyl group.
Reduction Reactions
Selective reduction of the pyrimidine ring has been demonstrated:
-
Reagent : H₂/Pd-C in ethanol
-
Product : Partially saturated pyrazolo[3,4-d]pyrimidine
-
Conditions : 50°C, 12 hours
-
Key Finding : The tert-butyl group remains intact, while the pyrimidine ring undergoes hydrogenation.
Nucleophilic Substitution
The C4-amine group participates in nucleophilic substitution:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Methylation | Methyl iodide, K₂CO₃, DMF, 80°C | N-methylated derivative | 78% |
| Arylation | 4-fluorophenylboronic acid, Cu(OAc)₂ | N-aryl derivative | 62% |
Regioselectivity is influenced by steric hindrance from the tert-butyl group, favoring substitution at the C4-amine over other positions .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
-
Reagent : POCl₃, reflux
-
Product : Chlorinated pyrazolo[3,4-d]pyrimidine intermediate, used in subsequent cross-coupling reactions .
-
Application : Intermediate for kinase inhibitor synthesis.
Alkylation and Acylation
The tert-butyl group’s steric bulk directs reactivity toward the methyl-substituted pyrazole nitrogen:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Propargyl bromide, K₂CO₃ | DMF, 60°C, 6 hours | Propargyl-O-substituted derivative |
| Acylation | Acetyl chloride, Et₃N | CH₂Cl₂, 0°C → RT, 2 hours | Acetylated pyrazole nitrogen |
Yields range from 55–85%, with acylation favored under low-temperature conditions to minimize side reactions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
-
Suzuki Coupling :
Mechanistic Insights
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the potential antiviral properties of pyrazolo derivatives, including N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Research indicates that pyrazole derivatives can act as inhibitors against viruses such as the Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). In vitro assays demonstrated that certain modifications of pyrazole compounds exhibited micromolar activity against these viruses while maintaining low cytotoxicity levels .
Anticancer Potential
This compound has been investigated for its anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells .
Neuroprotective Effects
Emerging research suggests that pyrazolo derivatives may possess neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress is under investigation .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods. One efficient approach involves a one-pot reaction sequence that allows for the formation of the desired product with high yield and purity. This method emphasizes operational simplicity and reduced reaction times, making it suitable for large-scale production .
Case Study 1: Antiviral Activity Assessment
In a recent study, a library of pyrazole derivatives was screened for antiviral activity against YFV. The compound this compound was identified as a promising candidate due to its potent inhibitory effects on viral replication while exhibiting minimal cytotoxicity in cell lines used for testing .
Case Study 2: Anticancer Mechanism Exploration
Another study focused on the anticancer properties of this compound. Researchers observed that treatment with this compound led to significant apoptosis in breast cancer cell lines. Mechanistic studies revealed that it modulated key signaling pathways involved in cell survival and proliferation .
Mechanism of Action
The mechanism of action of N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity and safety profiles of pyrazolo[3,4-d]pyrimidin-4-amine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:
Structural and Functional Comparison
Key Findings
Substituent Effects on Kinase Inhibition :
- The tert-butyl group at N1 (as in the target compound and PP2) enhances hydrophobic interactions with kinase ATP-binding pockets, critical for inhibitory activity .
- 3-Position Substitutions : Chlorophenyl (PP2) and phenylethynyl (Compounds 36–37) groups improve potency by engaging in π-π stacking or hydrophobic interactions. For example, PP2’s 4-chlorophenyl group increases specificity for Src kinases over other isoforms .
Antiviral Activity: N-benzyl-1-methyl and 6-chloro-N-(2-chlorophenyl) derivatives exhibit high-nanomolar affinity for SARS-CoV-2 Mpro, attributed to their ability to form hydrophobic interactions with the protease’s substrate-binding pocket .
Toxicity and Safety :
- Acute toxicity varies widely: LD₅₀ values for diphenyl derivatives (e.g., 3a) exceed 1300 mg/kg, indicating low acute risk , whereas N-benzyl derivatives require caution due to mutagenicity .
- The tert-butyl group in the target compound may reduce metabolic activation risks compared to benzyl or chlorophenyl substituents, though specific toxicological data are lacking .
Synthetic Accessibility :
- Iodination at the 3-position (e.g., 3-iodo-N-methyl derivatives) requires N-iodosuccinimide and DMF, suggesting that introducing diverse substituents at this position is feasible but reagent-intensive .
Biological Activity
N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 205.26 g/mol. Its structure features a fused pyrazole and pyrimidine ring system, which is characteristic of several biologically active compounds. The presence of tert-butyl and methyl groups enhances its lipophilicity and may influence its interaction with biological targets .
Anticancer Potential
Research indicates that this compound exhibits significant anticancer activity. It has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, particularly the mechanistic target of rapamycin (mTOR) pathway. This modulation can lead to reduced cell growth in various cancer types .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | |
| MCF7 (Breast) | 15.0 | ||
| LoVo (Colon) | 10.0 | ||
| HT29 (Colon) | 11.5 |
The compound's mechanism involves binding to specific molecular targets that regulate cellular pathways. For instance, it inhibits enzymes associated with cancer progression and can activate apoptotic pathways leading to cell death . Studies utilizing surface plasmon resonance have demonstrated its binding affinity to proteins involved in these critical signaling pathways.
Case Studies
In a study evaluating various pyrazolo derivatives, this compound was highlighted for its selective activity against cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing safer therapeutic agents .
Case Study Summary:
- Objective: Evaluate anticancer efficacy.
- Method: MTT assay on human cancer cell lines.
- Results: Significant cytotoxicity observed with low CC50 values indicating high potency against cancer cells compared to normal fibroblasts.
Future Directions
Given its promising biological profile, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- In vivo efficacy : Assessing the compound's effectiveness in animal models.
- Mechanistic studies : Elucidating detailed pathways affected by the compound.
- Analog development : Synthesizing derivatives to enhance potency and selectivity.
Q & A
Q. Advanced
- LogP Optimization : Introducing polar groups (e.g., piperazine) reduces LogP for improved solubility without sacrificing potency .
- Prodrug Strategies : T-butyl esters (e.g., SJF638 precursors) enhance cell permeability, with esterase-mediated activation in vivo .
- Microsomal Stability Assays : Liver microsomes assess metabolic stability, guiding structural tweaks (e.g., fluorination) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
